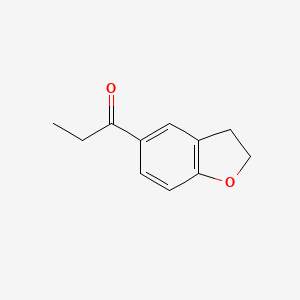
1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one
Übersicht
Beschreibung
1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, also known as 5-APB, is a psychoactive substance that belongs to the benzofuran class of compounds. It was first synthesized in 1993 by David E. Nichols and his colleagues at Purdue University. Since then, it has gained popularity as a designer drug and has been used recreationally. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
Target of Action
The primary targets of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets will become available .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological and pharmacological activities , suggesting that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a predicted boiling point of 3204° C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, more information about the effects of this compound will become available .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. However, there are also limitations to using this compound, including its potential for abuse and its unclear biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential for abuse. Additionally, research could focus on developing new compounds based on the structure of this compound that may have improved therapeutic properties. Overall, research on this compound has the potential to lead to new treatments for mood disorders and other psychiatric conditions.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have affinity for the serotonin receptors in the brain, which are involved in regulating mood, anxiety, and other physiological functions. Studies have suggested that this compound may have potential as a treatment for depression, anxiety, and other mood disorders.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYIGDKFUBVDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
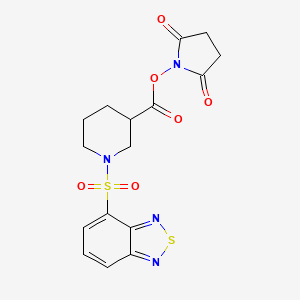
![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2912465.png)
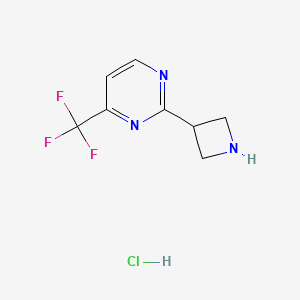

![7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2912470.png)
![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)
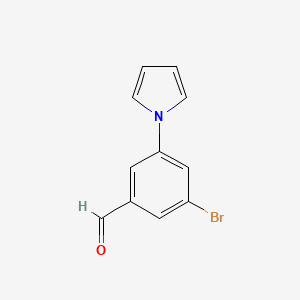
![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2912477.png)

![methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2912480.png)
![N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2912482.png)

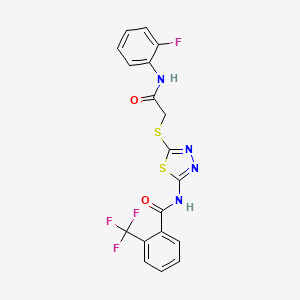
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2912487.png)
